![molecular formula C18H11Cl2N5 B1364696 2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)
2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves multiple steps. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the CDK-2 enzyme, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the active site of the CDK-2 enzyme, and the pathways involved are related to cell cycle control and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanopyrazolo[1,5-a]pyrimidine derivatives
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
What sets 2-[1-Cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its specific substitution pattern, which enhances its binding affinity to the CDK-2 enzyme and its potential anticancer activity .
Properties
Molecular Formula |
C18H11Cl2N5 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-[1-cyano-2-(2,4-dichlorophenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C18H11Cl2N5/c1-10-5-11(2)25-18(23-10)15(9-22)17(24-25)13(8-21)6-12-3-4-14(19)7-16(12)20/h3-7H,1-2H3 |
InChI Key |
HKYIMEPQCPMFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)C#N)C |
Origin of Product |
United States |
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